N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Tetrazole Ring: The tetrazole ring can be formed through the cyclization of azide precursors with nitriles under acidic or basic conditions.
Final Coupling: The final step involves coupling the furan, chlorophenyl, and tetrazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted chlorophenyl derivatives
Scientific Research Applications
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and tetrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE: Similar structure but with a different position of the chlorine atom on the phenyl ring.
N-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorophenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1092308-04-7 |
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Molecular Formula |
C15H16ClN5O |
Molecular Weight |
317.77g/mol |
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-2-8-21-19-15(18-20-21)17-10-13-6-7-14(22-13)11-4-3-5-12(16)9-11/h3-7,9H,2,8,10H2,1H3,(H,17,19) |
InChI Key |
SVFWICCYZNVONI-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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